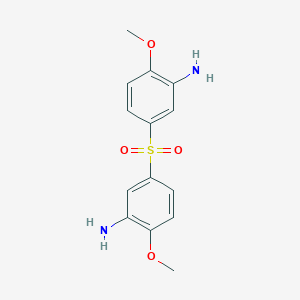
3,3'-Sulfonylbis(6-methoxyaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Sulfonylbis(6-methoxyaniline) is an organic compound with the molecular formula C14H16N2O4S. It is a derivative of aniline, featuring two methoxy groups and a sulfonyl linkage between the aromatic rings. This compound is known for its applications in various fields, including organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfonylbis(6-methoxyaniline) typically involves the reaction of 3-methoxyaniline with a sulfonyl chloride derivative. One common method is the palladium-catalyzed C–N coupling reaction between 3,3’-sulfonylbis(bromobenzene) and 3-methoxyaniline in the presence of palladium acetate and toluene as a solvent .
Industrial Production Methods
Industrial production methods for 3,3’-Sulfonylbis(6-methoxyaniline) often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Sulfonylbis(6-methoxyaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and suitable ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
3,3’-Sulfonylbis(6-methoxyaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various functional materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,3’-Sulfonylbis(6-methoxyaniline) involves its interaction with molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the aromatic rings. This can affect the compound’s binding to enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Sulfonylbis(aniline): Lacks the methoxy groups, which can affect its reactivity and applications.
3,3’-Diaminodiphenyl sulfone: Similar structure but with amino groups instead of methoxy groups.
3-Methoxyaniline: A simpler compound with only one methoxy group and no sulfonyl linkage.
Uniqueness
3,3’-Sulfonylbis(6-methoxyaniline) is unique due to the presence of both methoxy groups and a sulfonyl linkage, which confer distinct chemical properties and reactivity. These features make it valuable in specific synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
3950-59-2 |
|---|---|
Molekularformel |
C14H16N2O4S |
Molekulargewicht |
308.35 g/mol |
IUPAC-Name |
5-(3-amino-4-methoxyphenyl)sulfonyl-2-methoxyaniline |
InChI |
InChI=1S/C14H16N2O4S/c1-19-13-5-3-9(7-11(13)15)21(17,18)10-4-6-14(20-2)12(16)8-10/h3-8H,15-16H2,1-2H3 |
InChI-Schlüssel |
BZBZZEGZMGWAKL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



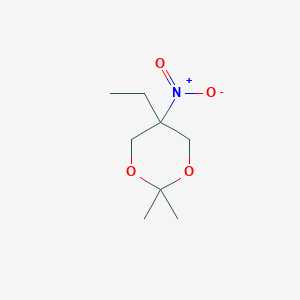
![(E)-3-(5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14162044.png)
![1,5-dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole](/img/structure/B14162049.png)

![7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide](/img/structure/B14162054.png)
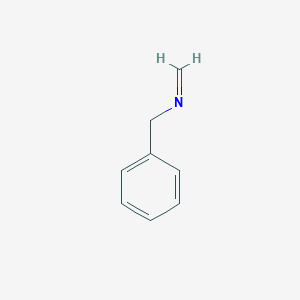
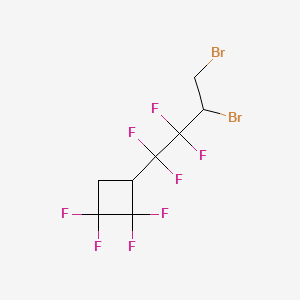
![(Diphenylmethyl) 2-[(triphenylmethyl)amino]-3-(triphenylmethyl)sulfanyl-propanoate](/img/structure/B14162082.png)
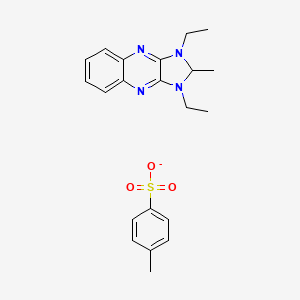
![8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole](/img/structure/B14162092.png)
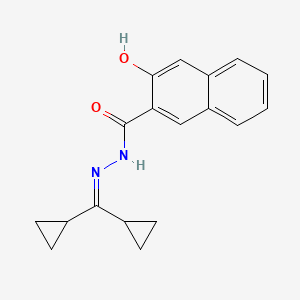
![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-amino-](/img/structure/B14162119.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14162120.png)
